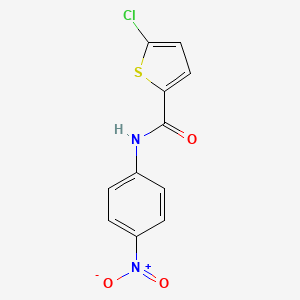

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chlorothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chlorothiophene-2-carboxamide” is a compound that has been mentioned in the context of anti-inflammatory agents as virostatic compounds . It is related to compounds of the general formula (I) and salts and physiologically functional derivatives thereof, for use in the treatment of medical conditions which are caused by various viruses .

Molecular Structure Analysis

The molecule is part of the oxadiazoles family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

- Thiadiazoles and their derivatives are synthesized through various methods, including oxidative dimerization of thioamides, showcasing their versatility in chemical synthesis (Takikawa et al., 1985). These compounds have been investigated for their biological activities, highlighting the potential of thiadiazole-based compounds in pharmaceutical applications.

Antimicrobial and Antipsychotic Agents

- A series of novel thiadiazolyl derivatives, including piperazine and imidazole-based scaffolds, were synthesized from biologically active stearic acid. These compounds were evaluated for antimicrobial activities, showcasing their potential as antimicrobial agents (Abdelmajeid et al., 2017). Additionally, heterocyclic carboxamides have been studied for their potential as antipsychotic agents, indicating the broad therapeutic potential of thiadiazole derivatives (Norman et al., 1996).

QSAR Studies and Synthesis Techniques

- Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives provide insights into the structural requirements for biological activity, demonstrating the importance of thiadiazole structures in medicinal chemistry (Al-Masoudi et al., 2011). Moreover, various methods for synthesizing thiadiazoles have been explored, highlighting the chemical diversity and synthetic accessibility of these compounds (Peet & Sunder, 1975).

Antileishmanial Activity

- Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized and evaluated for antileishmanial activity. Some compounds showed promising activity, underscoring the potential of thiadiazole derivatives in combating parasitic infections (Tahghighi et al., 2011).

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Result of Action

Numerous thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests they may be influenced by the cellular environment .

Future Directions

The future directions of research on this compound could involve further exploration of its potential as an anti-inflammatory agent and its use in the treatment of various viral diseases . More research is needed to understand its synthesis, chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name |

5-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS2/c13-10-2-1-9(19-10)12(18)15-8-3-5-17(6-4-8)11-7-14-20-16-11/h1-2,7-8H,3-6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNRMVXRRVRXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)

![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)